
Diphenylpyraline N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylpyraline N-Oxide is a chemical compound derived from Diphenylpyraline, a first-generation antihistamine. This compound is known for its anticholinergic effects and is primarily used in the treatment of allergic conditions. The N-oxide derivative is formed through the oxidation of the tertiary amine group in Diphenylpyraline, resulting in a compound with unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenylpyraline N-Oxide typically involves the oxidation of Diphenylpyraline. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
- Diphenylpyraline is dissolved in a suitable solvent, such as methanol.
- Hydrogen peroxide is added to the solution, followed by the addition of sodium hydroxide.
- The reaction mixture is stirred at room temperature until the oxidation is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions and improved safety. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to yield high-quality N-oxides efficiently .
Chemical Reactions Analysis
Types of Reactions: Diphenylpyraline N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions, leading to the formation of various oxidized products.
Reduction: Reduction of this compound can revert it back to Diphenylpyraline.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Diphenylpyraline.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Diphenylpyraline N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions and its anticholinergic effects.
Industry: this compound is used in the pharmaceutical industry as an impurity standard for quality control and assurance
Mechanism of Action
The mechanism of action of Diphenylpyraline N-Oxide involves its interaction with histamine H1 receptors. By competing with histamine for these receptor sites, it reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. Additionally, its anticholinergic properties contribute to its drying effect on the nasal mucosa .
Comparison with Similar Compounds
Diphenylpyraline: The parent compound, which is a first-generation antihistamine with anticholinergic effects.
Pyridine N-Oxides: These compounds share the N-oxide functional group and are used in various oxidation reactions and as mild Lewis bases.
Trimethylamine N-Oxide: A naturally occurring N-oxide found in marine species and mammals, known for its role in osmoregulation.
Uniqueness: Diphenylpyraline N-Oxide is unique due to its specific pharmacological profile, combining antihistamine and anticholinergic effects. Its N-oxide functional group also imparts distinct chemical reactivity, making it valuable in both research and industrial applications.
Properties
CAS No. |
10020-59-4 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
InChI Key |
CMUVTOXFOVYLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


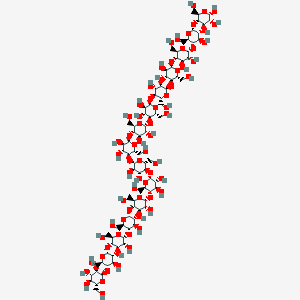
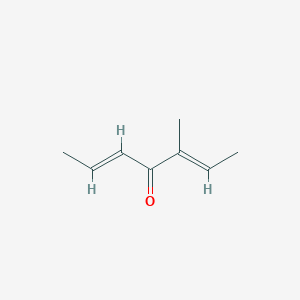
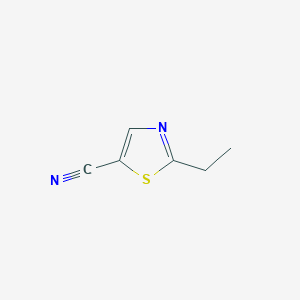
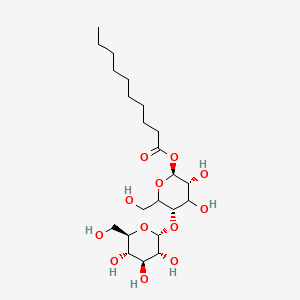

![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
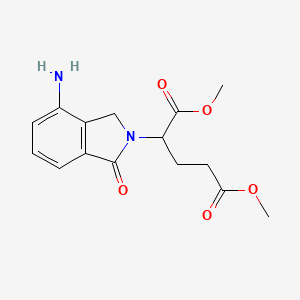
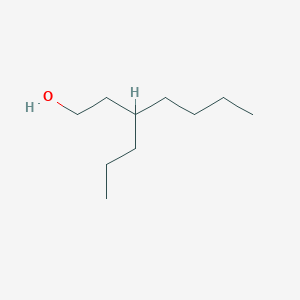
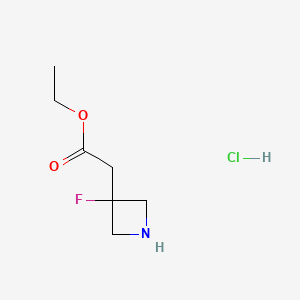
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
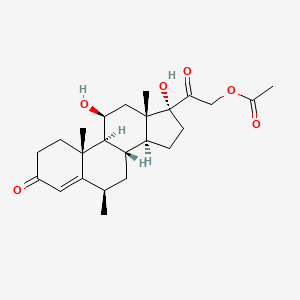
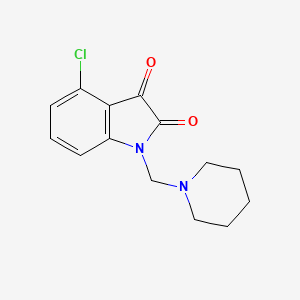
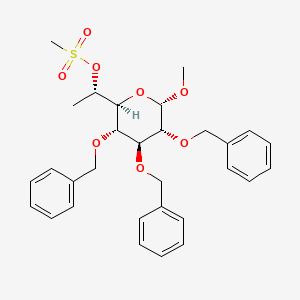
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
